

# An In-Depth Technical Guide to PD 113413: Discovery and History

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Compound of Interest		
Compound Name:	PD 113413	
Cat. No.:	B609864	Get Quote

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### **Abstract**

**PD 113413** is a diketopiperazine metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Initially identified during the preclinical evaluation of quinapril, its role and activity have been a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of **PD 113413**. It includes a detailed description of its place in the metabolic pathway of quinapril, a summary of its reported biological activity, and relevant experimental methodologies.

### Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure. Quinapril, a second-generation ACE inhibitor, was developed by Parke-Davis and is the parent compound of **PD 113413**. Understanding the metabolism of quinapril and the characteristics of its metabolites, such as **PD 113413**, is crucial for a complete pharmacological profile of the drug.

## **Discovery and History**



PD 113413 was identified during the extensive preclinical studies of quinapril conducted by Parke-Davis Pharmaceutical Research in the late 1980s. The development of quinapril as a potent, orally active ACE inhibitor necessitated a thorough investigation of its metabolic fate in various species. These studies revealed that quinapril, a prodrug, is primarily hydrolyzed to its active diacid metabolite, quinaprilat. However, other minor metabolic pathways were also elucidated, leading to the identification of two diketopiperazine metabolites, PD 109488 and PD 113413.

While some sources have referred to **PD 113413** as an inactive metabolite, commercial suppliers of research chemicals describe it as a potent ACE inhibitor.[1] This discrepancy highlights the need for a careful review of the primary literature to ascertain its biological activity definitively.

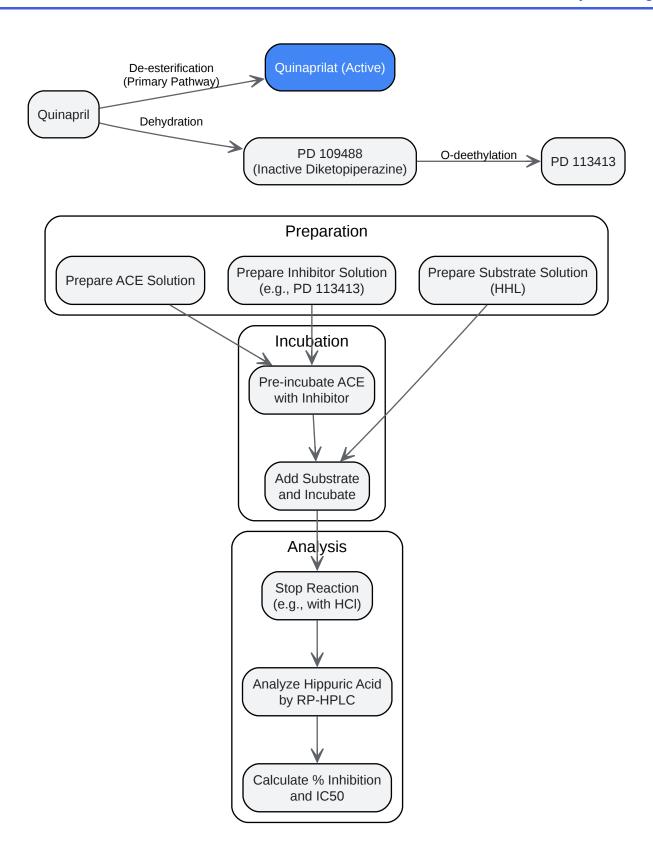
### **Chemical Profile**

- IUPAC Name: (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid
- CAS Number: 103733-50-2
- Molecular Formula: C23H24N2O4
- Molecular Weight: 392.45 g/mol

## Metabolic Pathway of Quinapril and Formation of PD 113413

Quinapril undergoes significant metabolism following oral administration. The primary and therapeutically important conversion is the de-esterification to the active metabolite, quinaprilat. A secondary pathway involves the dehydration of quinapril to form an inactive diketopiperazine metabolite, PD 109488. Subsequently, PD 109488 can undergo O-deethylation to form **PD** 113413.[2][3] Approximately 6% of a dose of quinapril is eliminated in the urine as **PD 113413**.





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